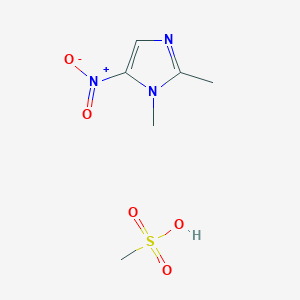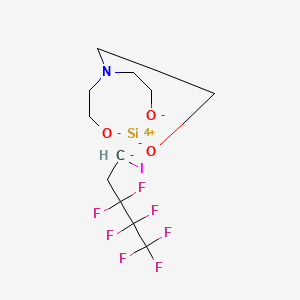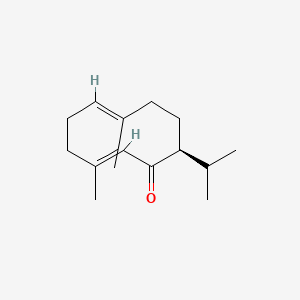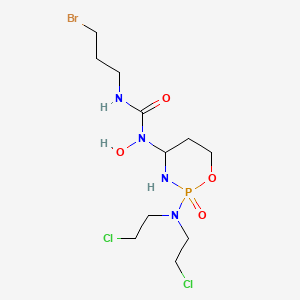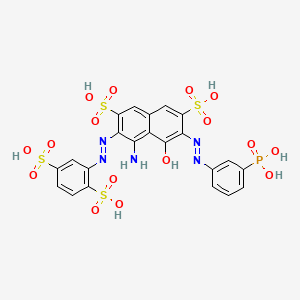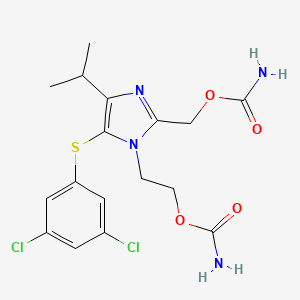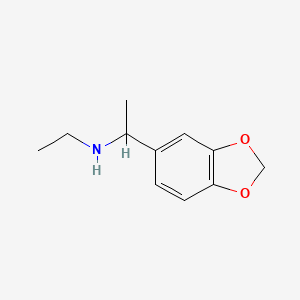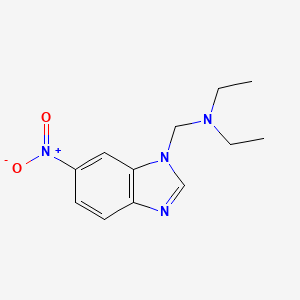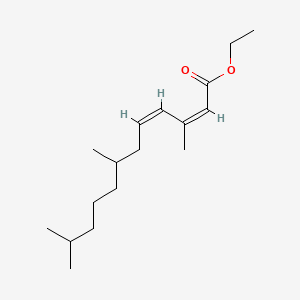
Benzene, 1-(2-cyclopenten-1-yl)-4-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/CZ1340000” is a chemical substance identified by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader category of chemicals that are studied for their potential health effects and industrial applications. NIOSH is a research agency focused on the study of worker safety and health, and it provides guidelines and recommendations for the safe handling of various chemicals .
Preparation Methods
The preparation methods for “NIOSH/CZ1340000” involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may include large-scale synthesis using specialized equipment and controlled environments to maintain consistent quality. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in the NIOSH Manual of Analytical Methods .
Chemical Reactions Analysis
“NIOSH/CZ1340000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound.
Scientific Research Applications
The compound “NIOSH/CZ1340000” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in manufacturing processes, quality control, and safety assessments .
Mechanism of Action
The mechanism of action of “NIOSH/CZ1340000” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the concentration and exposure duration. The compound may affect cellular signaling pathways, enzyme activities, and gene expression, ultimately influencing physiological and biochemical processes .
Comparison with Similar Compounds
“NIOSH/CZ1340000” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chemicals studied by NIOSH for their occupational safety and health implications. These compounds may share similar properties, but “NIOSH/CZ1340000” may have distinct characteristics that make it particularly valuable for specific applications. Examples of similar compounds include various volatile organic compounds and zirconium compounds .
Properties
CAS No. |
88737-64-8 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-cyclopent-2-en-1-yl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H16O/c1-2-11-15-14-9-7-13(8-10-14)12-5-3-4-6-12/h2-3,5,7-10,12H,1,4,6,11H2 |
InChI Key |
RGWCRUJUFAWSPH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2CCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


